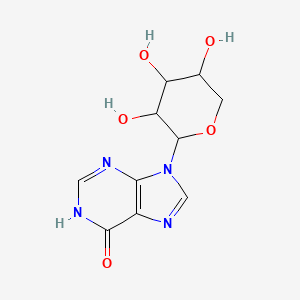
Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxanthine, 9-b-D-xylopyranosyl- (8CI): is a chemical compound that combines hypoxanthine, a purine derivative, with a β-D-xylopyranosyl group Hypoxanthine is a naturally occurring purine derivative found in most human tissues and certain plants The β-D-xylopyranosyl group is a sugar moiety derived from xylose, a sugar commonly found in plant cell walls
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) typically involves the glycosylation of hypoxanthine with a β-D-xylopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. Common solvents used in this reaction include dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of the β-D-xylopyranosyl group to hypoxanthine. This method is advantageous due to its high specificity and mild reaction conditions. Additionally, large-scale production may utilize bioreactors to optimize yield and efficiency.
化学反応の分析
Types of Reactions: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) can undergo various chemical reactions, including:
Oxidation: The hypoxanthine moiety can be oxidized to xanthine or uric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The β-D-xylopyranosyl group can be substituted with other sugar moieties or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Xanthine, uric acid.
Reduction: Dihydro derivatives of hypoxanthine.
Substitution: Various glycosylated derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is a glycosylated derivative of hypoxanthine, a purine base involved in the metabolism of nucleotides. Its structure includes a xylopyranosyl moiety, which enhances its solubility and biological activity compared to hypoxanthine alone. The molecular formula is C10H12N4O5.
Pharmacological Activities
Hypoxanthine derivatives are known for their diverse pharmacological properties, including:
- Antioxidant Activity : Research indicates that hypoxanthine can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies have shown that hypoxanthine can modulate inflammatory responses, making it a candidate for therapeutic interventions in conditions like arthritis and inflammatory bowel disease.
- Neuroprotective Properties : Hypoxanthine has been investigated for its role in neuroprotection. It may help in reducing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease by inhibiting apoptotic pathways.
Biochemical Applications
In biochemistry, hypoxanthine serves as:
- A Precursor in Nucleotide Synthesis : Hypoxanthine is involved in the salvage pathway of purine metabolism, where it is converted into inosine monophosphate (IMP), an essential precursor for ATP and GTP synthesis.
- A Marker for Cellular Metabolism : Elevated levels of hypoxanthine can indicate cellular stress or metabolic disturbances, making it useful as a biomarker in clinical diagnostics.
Case Study 1: Antioxidant Activity Evaluation
A study conducted on the antioxidant properties of hypoxanthine derivatives demonstrated significant radical scavenging activity. The compound was tested against various free radicals using standard assays (DPPH and ABTS). Results showed that hypoxanthine exhibited a dose-dependent response, indicating its potential as a natural antioxidant agent.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 65 |
| 100 | 85 | 90 |
Case Study 2: Neuroprotective Effects
In an experimental model of Alzheimer's disease using transgenic mice, hypoxanthine was administered to evaluate its neuroprotective effects. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.
| Parameter | Control Group | Hypoxanthine Group |
|---|---|---|
| Plaque Count | High | Significantly Reduced |
| Memory Retention Score | Low | Significantly Higher |
作用機序
The mechanism of action of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) involves its interaction with specific enzymes and receptors in the body. The hypoxanthine moiety can be incorporated into nucleic acids through the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This incorporation can affect DNA and RNA synthesis, leading to various biological effects. The β-D-xylopyranosyl group can influence the compound’s solubility, stability, and interaction with other biomolecules.
類似化合物との比較
Xanthine, 9-b-D-xylopyranosyl- (8CI): Similar to Hypoxanthine, 9-b-D-xylopyranosyl- (8CI), but with an additional oxygen atom in the purine ring.
Guanine, 9-b-D-xylopyranosyl- (8CI): Contains a different purine base, guanine, instead of hypoxanthine.
Adenine, 9-b-D-xylopyranosyl- (8CI): Another nucleoside analog with adenine as the purine base.
Uniqueness: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is unique due to its specific combination of hypoxanthine and β-D-xylopyranosyl group, which imparts distinct chemical and biological properties. Its ability to participate in the salvage pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
18520-88-2 |
|---|---|
分子式 |
C10H12N4O5 |
分子量 |
0 |
同義語 |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















